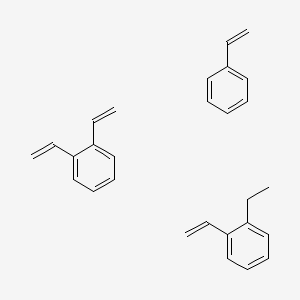

Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene

Vue d'ensemble

Description

“Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene” (BDPE) is a synthetic polymer composed of three monomers: benzene, diethenyl, ethenylbenzene, and ethenylethylbenzene . It is a type of polyaromatic hydrocarbon (PAH) and is used in a variety of applications, including as an additive in lubricants, coatings, and adhesives.

Synthesis Analysis

BDPE is produced through a polymerization process, which involves the combination of two or more monomers to form a polymer chain. It is also involved in the synthesis of new aromatic polymers that are known for their thermal stability.Physical And Chemical Properties Analysis

BDPE is a dark brown solid at ambient temperatures with a slight, characteristic odor . It is insoluble in cold water . The ignition temperature is greater than 250°C .Applications De Recherche Scientifique

Thermally Stable Aromatic Polymers

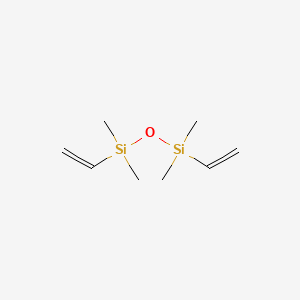

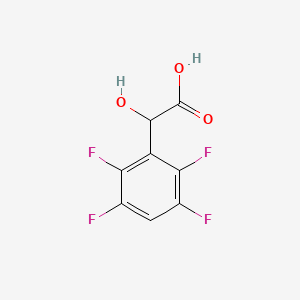

Kumar and Neenan (1995) described new aromatic polymers prepared by Diels-Alder polymerization between diacetylenes and bis(cyclopentadienones). These polymers, including variants like 1,3-diethynyl-5-(trimethylsilyl)benzene and 1,3-diethynyltetrafluorobenzene, were found to be thermally stable, optically transparent, and soluble in organic solvents, suggesting potential as photodefinable organic dielectrics (Kumar & Neenan, 1995).

Selective Elimination in Polymerization

Delmotte et al. (1995) studied the polymerization of 2,5-diethoxy-1,4-phenylenedimethylene-bis(tetrahydrothiophenium chloride), leading to a 2,5-diethoxy-poly(phenylenevinylene) precursor. This process demonstrated selective elimination, yielding tetraethoxy-stilbene units only, with minimal delocalization over more than two benzene rings. This selectivity and the resulting blue photoluminescence highlight the polymer’s potential for specific applications in molecular electronics (Delmotte et al., 1995).

Alkylation of Benzene with Ethene and Propene

Al-Kinany et al. (2020) provided an overview of the alkylation of benzene with ethylene or propylene to form ethylbenzene or cumene. This process is significant in the manufacture of polymers and other chemicals. The chapter emphasized the development of efficient solid catalysts, highlighting advancements in the synthesis of polymers and intermediates for polymer production (Al-Kinany et al., 2020).

Aromatic Ring-Fused BODIPY-Based Conjugated Polymers

Nagai and Chujo (2010) synthesized conjugated copolymers with alternating p-phenylene-ethynylene and boron di(iso)indomethene units. The polymers were characterized by several techniques and exhibited red shifts in absorption and photoluminescence spectra due to extended π-conjugation. These properties suggest their potential in optoelectronic applications (Nagai & Chujo, 2010).

Deep Catalytic Oxidation Kinetics

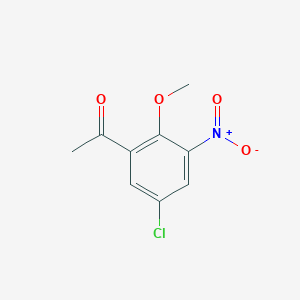

Barresi and Baldi (1992) investigated the deep catalytic oxidation of benzene and ethenylbenzene mixtures, observing strong inhibition effects when these mixtures are oxidized. Their findings on the different kinetic mechanisms for benzene and ethenylbenzene contribute to our understanding of reactions involving these compounds, with implications for industrial processes involving benzene derivatives (Barresi & Baldi, 1992).

Polymerization Controlled by Transition Metal Catalysts

Zhang, Shiotsuki, and Masuda (2006) studied the polymerization of o-diethynylbenzene by Rh and Ta catalysts, resulting in structurally different polymers. This research provides insights into the mechanisms of polymer formation and the influence of different catalysts on the properties of the resulting polymers, essential for designing specific polymer materials (Zhang, Shiotsuki, & Masuda, 2006).

Safety and Hazards

BDPE is stable under normal conditions of use . It should be handled with proper personal protective equipment, including gloves, safety glasses with side shields, suitable protective clothing, and footwear . It should not be exposed to strong oxidizing agents, heat, open flames, and other potential sources of ignition . No known significant effects or critical hazards are associated with short-term or long-term health effects .

Mécanisme D'action

Target of Action

The primary target of Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene is water impurities. It is used as an ion exchange resin in industrial water treatment systems, specialized water softening systems, and food demineralization systems .

Mode of Action

This compound works by exchanging its ions with those of the impurities in water. The process involves the replacement of undesirable ions in the water with ions that are more acceptable or less harmful .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to water purification. The ion exchange process alters the chemical composition of the water, removing impurities and making it safer for use .

Pharmacokinetics

It’s worth noting that the compound is insoluble in cold water , which allows it to remain intact during the ion exchange process and be reused multiple times.

Result of Action

The result of the compound’s action is the production of purified water. By exchanging its ions with those of the impurities in the water, it effectively removes these impurities, resulting in cleaner, safer water .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, it should be stored at temperatures between +5°C to +30°C . It is also stable under normal conditions of use, but contact with strong oxidizing agents should be avoided . Heating to decomposition may release carbon monoxide, carbon dioxide, and metal oxides .

Propriétés

IUPAC Name |

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12.C10H10.C8H8/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUYHJFMYQTDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

68584-06-5, 69011-20-7 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

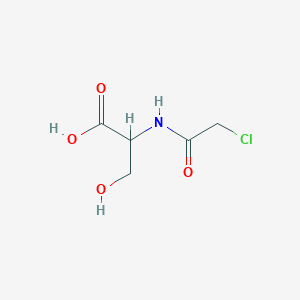

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)